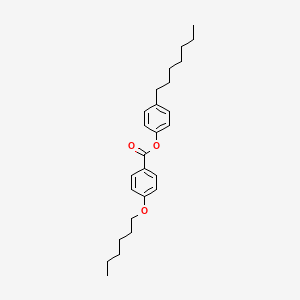
4-Heptylphenyl 4-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptylphenyl 4-(hexyloxy)benzoate is an organic compound with the molecular formula C24H32O3. It is a type of ester formed from the reaction between 4-heptylphenol and 4-(hexyloxy)benzoic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-(hexyloxy)benzoate typically involves the esterification reaction between 4-heptylphenol and 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptylphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
4-Heptylphenyl 4-(hexyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of liquid crystals and other complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions and lipid bilayer formation.
Medicine: Research into drug delivery systems and the development of new pharmaceuticals may utilize this compound.
Industry: It is employed in the production of specialty polymers and advanced materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 4-Heptylphenyl 4-(hexyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group in the compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic rings in the compound may also interact with hydrophobic regions of proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentylphenyl 4-(hexyloxy)benzoate
- 4-Hexylphenyl 4-(hexyloxy)benzoate
- 4-Octylphenyl 4-(hexyloxy)benzoate
Uniqueness
4-Heptylphenyl 4-(hexyloxy)benzoate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The heptyl group provides a balance between hydrophobicity and flexibility, making it suitable for applications in liquid crystal technology and advanced material synthesis. Compared to similar compounds with shorter or longer alkyl chains, this compound offers optimal performance in terms of stability and functionality.
Propriétés
Numéro CAS |
38444-26-7 |
|---|---|
Formule moléculaire |
C26H36O3 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(4-heptylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C26H36O3/c1-3-5-7-9-10-12-22-13-17-25(18-14-22)29-26(27)23-15-19-24(20-16-23)28-21-11-8-6-4-2/h13-20H,3-12,21H2,1-2H3 |
Clé InChI |
VYJVJCSKWQVJQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


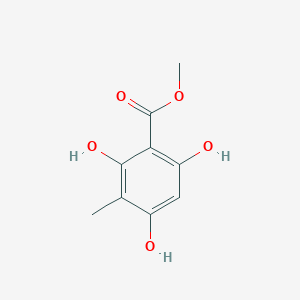
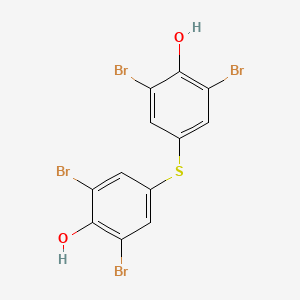
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
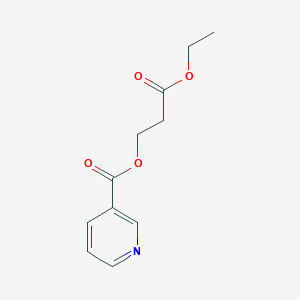
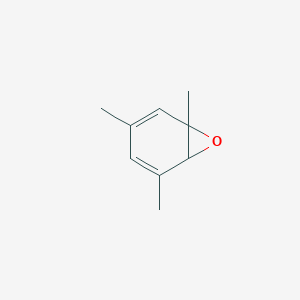
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
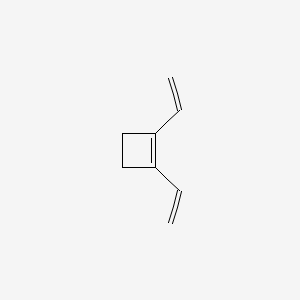
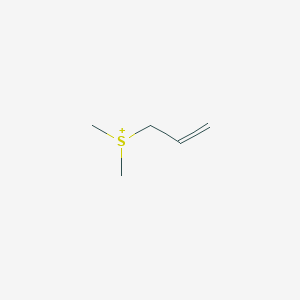

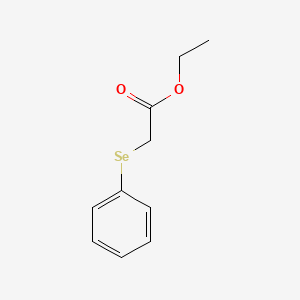

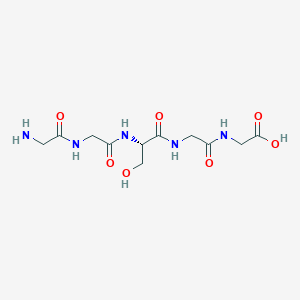
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
